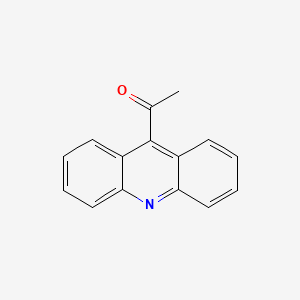
1-(Acridin-9-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Acridin-9-yl)ethan-1-one is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives have been extensively studied due to their broad range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry
准备方法
The synthesis of 1-(Acridin-9-yl)ethan-1-one typically involves the reaction of acridine with ethanoyl chloride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where acridine reacts with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods for acridine derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by their transformation into the desired acridine derivative. These methods may utilize various catalysts and solvents to optimize yield and purity while minimizing environmental impact .
化学反应分析
1-(Acridin-9-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form acridin-9-yl acetic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield acridin-9-yl ethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the ethanone group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学研究应用
1-(Acridin-9-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex acridine derivatives.
Biology: Acridine derivatives, including this compound, are studied for their potential as DNA intercalators.
Medicine: The compound has shown promise in the development of anticancer agents.
Industry: Acridine derivatives are used in the production of dyes, pigments, and fluorescent materials.
作用机制
The mechanism of action of 1-(Acridin-9-yl)ethan-1-one primarily involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the compound may induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .
相似化合物的比较
1-(Acridin-9-yl)ethan-1-one can be compared to other acridine derivatives such as:
Amsacrine: Amsacrine is an acridine derivative used as an anticancer agent.
Quinacrine: Quinacrine is another acridine derivative with antimalarial and anticancer properties.
Acridine Orange: This compound is used as a fluorescent dye for staining nucleic acids.
The uniqueness of this compound lies in its specific structural features and reactivity, which allow for diverse applications in different fields.
属性
分子式 |
C15H11NO |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
1-acridin-9-ylethanone |
InChI |
InChI=1S/C15H11NO/c1-10(17)15-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-9H,1H3 |
InChI 键 |
DWQJITQAAAQGGX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


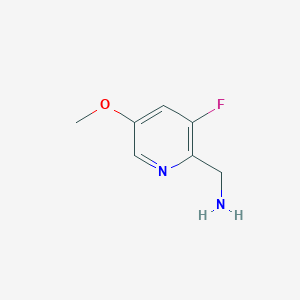
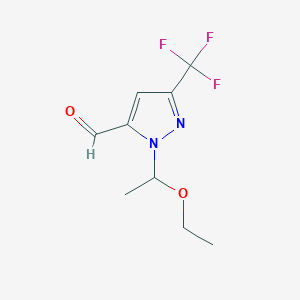


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11750404.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11750405.png)
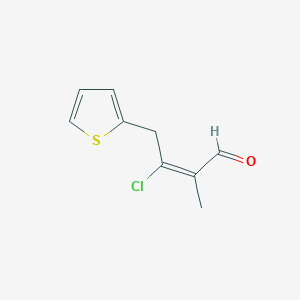
![[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750420.png)
![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11750426.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750431.png)
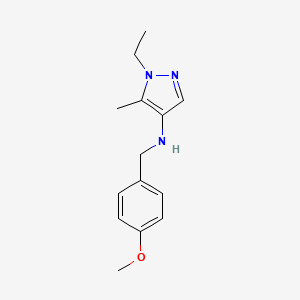
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750439.png)
![(2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}acetic acid](/img/structure/B11750441.png)
![1-[(2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11750444.png)
